molecular formula C14H20O2 B5156539 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone

5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone

Cat. No. B5156539
M. Wt: 220.31 g/mol
InChI Key: MJVVTTZERBQOJR-UHFFFAOYSA-N
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Description

5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone (DMHP) is a synthetic compound that has been widely used in scientific research. It is a ketone derivative of the hallucinogenic drug phencyclidine (PCP) and has been found to have similar effects on the central nervous system. DMHP is a potent psychoactive compound that has been used to study the mechanisms of action of hallucinogenic drugs and their effects on the brain.

Scientific Research Applications

Electrochemical Behavior Study

A research by Bautista-Martínez, González, and Aguilar-martínez (2004) explored the electrochemical behavior of quinones containing α-hydroxy groups, comparing them with methylated derivatives. This study helps in understanding the electrochemical properties and reduction mechanisms of compounds similar to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, providing insights into their potential applications in electrochemical systems (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Biocatalysis in Chemical Synthesis

Muschallik et al. (2020) discussed the use of Bacillus clausii DSM 8716T for the synthesis of α-hydroxy ketones and vicinal diols, important building blocks in fine chemical synthesis. This biocatalytic process, involving compounds structurally related to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, demonstrates its potential application in the synthesis of complex organic molecules (Muschallik et al., 2020).

Photochemical Reactions

Yoshioka, Suzuki, and Oka (1984) investigated the photochemical reactions of phenyl-substituted 1,3-diketones, which are structurally similar to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. Their research sheds light on the potential use of such compounds in photochemical processes, possibly contributing to the development of novel photoreactive materials or photochemical synthesis methods (Yoshioka, Suzuki, & Oka, 1984).

Catalysis Research

Wang, Sui, Huang, and Jiang (2006) demonstrated the use of a wool-supported palladium catalyst in the hydration of olefins to produce compounds like 5-hydroxy-2-hexanone. This research indicates the potential application of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone in catalysis, particularly in hydration reactions and the development of environmentally friendly catalysts (Wang, Sui, Huang, & Jiang, 2006).

Synthesis of Stereoisomers

Wolfe, Zhang, Johnston, and Kim (1994) explored the synthesis of stereoisomers of a novel antibacterial agent, involving steps similar to those that might be used in synthesizing derivatives of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. This study underlines the compound's relevance in synthesizing stereoisomers, which can be critical in the development of pharmaceutical agents with specific biological activities (Wolfe, Zhang, Johnston, & Kim, 1994).

properties

IUPAC Name

5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)12(15)10-14(4,16)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVVTTZERBQOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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